

Synthesis and Experimental Assessment

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Compound Focus: Phosmidosine

CAS No.: 134966-01-1

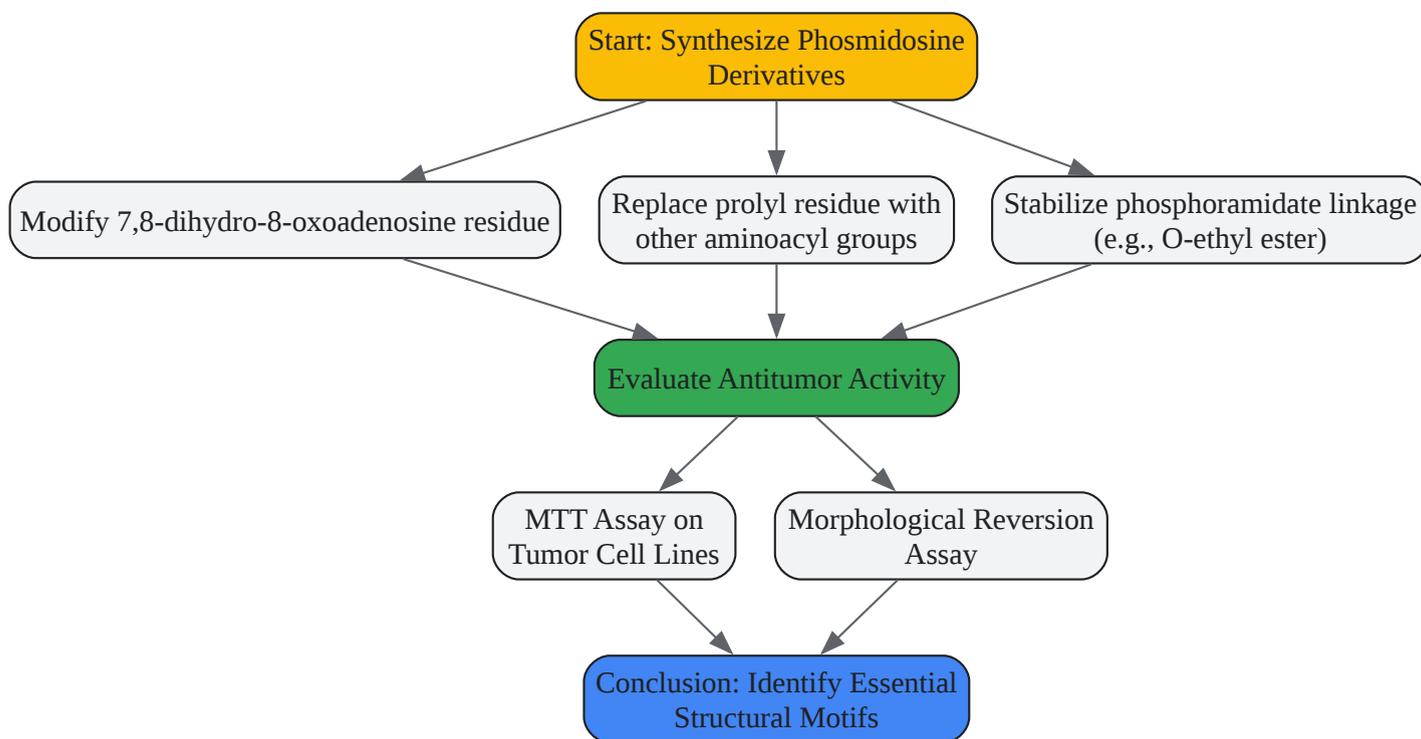
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The first successful synthesis of **phosmidosine** and related compounds has enabled the study of their anticancer properties [1]. Key experimental findings are summarized in the table below.

Compound	Key Experimental Findings	Assay/Method
Phosmidosine (Diastereomers 1a & 1b)	Exhibited significant and similar anticancer activities; approximately 10x more potent than Phosmidosine B [1].	MTT assay on various tumor cell lines [1]
Phosmidosine B	Showed high anticancer activity, though lower than phosmidosine [1]. Possesses 1/20 the morphological reversion activity of phosmidosine [2].	MTT assay; morphological reversion of <i>srctsNKR</i> cells [2] [1]
O-ethyl ester derivative	Sufficiently stable and exhibited sufficient antitumor activities [2].	Testing against KB and L1210 cell lines [2]
Derivative with adenine replacement	Retained antitumor activity, demonstrating the 7,8-dihydro-8-oxoadenine base is exchangeable with adenine [2].	Testing against KB and L1210 cell lines [2]

The following diagram illustrates the logical workflow for the key experiments that established the structure-activity relationship of **phosmidosine** derivatives.

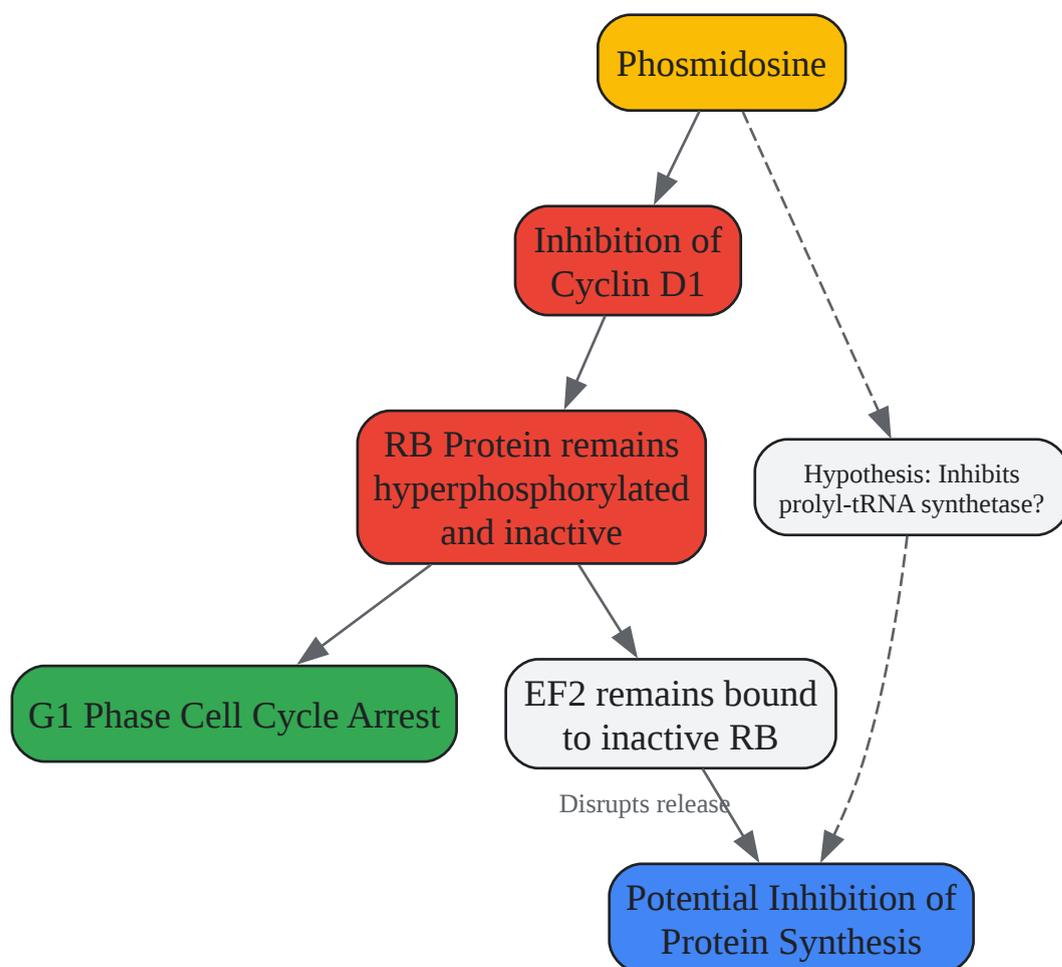


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Experimental workflow for establishing structure-activity relationship

Proposed Mechanism of Action

Research suggests that **phosmidosine** functions by interrupting the cell cycle and potentially inhibiting protein synthesis. The following diagram outlines this proposed mechanism based on current scientific understanding.



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Proposed mechanism involving cell cycle arrest and protein synthesis inhibition

The search results indicate that while **phosmidosine's antitumor activity is well-documented**, its **exact molecular targets and comprehensive signaling pathway are not fully elucidated**. Its structural similarity to prolyl-AMP suggests it may act as an inhibitor of prolyl-tRNA synthetase, disrupting peptide synthesis in rapidly growing cancer cells, but this remains a strong hypothesis rather than a confirmed mechanism [2].

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References

1. First synthesis and anticancer activity of phosmidosine ... [pubmed.ncbi.nlm.nih.gov]
2. importance of the 7,8-dihydro-8-oxoadenosine residue for ... [sciencedirect.com]

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